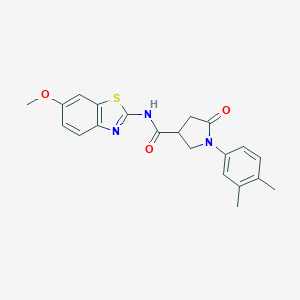
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MK-801 or dizocilpine and has been used as a research tool to study the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in various physiological and pathological processes in the central nervous system.
Mecanismo De Acción
MK-801 acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding prevents the channel from opening and inhibits the influx of calcium ions into the neuron, which is necessary for synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
MK-801 has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) and the induction of long-term depression (LTD) in the hippocampus, which is a brain region involved in learning and memory. MK-801 has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MK-801 in lab experiments include its specificity for the NMDA receptor, its ability to block the receptor irreversibly, and its potency in low concentrations. However, the limitations of using MK-801 include its potential toxicity and side effects, which may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on MK-801 and its potential applications in scientific research. One direction is to study the effects of MK-801 on different brain regions and neurotransmitter systems, as well as its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. Another direction is to develop new compounds that target the NMDA receptor with greater specificity and fewer side effects, which may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves several steps, including the reaction of 3-chlorophenylacetonitrile with methyl 4-methoxyphenylacetate to form an intermediate compound, which is then treated with sodium hydride and ethyl 2-bromoacetate to form the final product.
Aplicaciones Científicas De Investigación
MK-801 has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. This compound has been shown to block the NMDA receptor, which is involved in synaptic plasticity, learning, and memory. MK-801 has also been used to study the mechanisms of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as psychiatric disorders, such as schizophrenia and depression.
Propiedades
Nombre del producto |
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C20H18ClNO5 |
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-7-5-13(6-8-17)18(23)12-27-20(25)14-9-19(24)22(11-14)16-4-2-3-15(21)10-16/h2-8,10,14H,9,11-12H2,1H3 |
Clave InChI |
LDWWXXUDDMTKHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)




![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)




